N,o-Didansyl-L-tyrosine monocyclohexylammonium salt

Description

Historical Development and Discovery

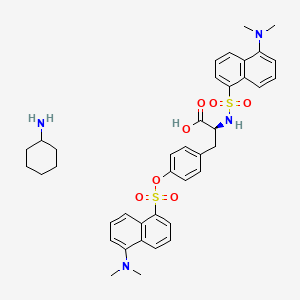

N,O-Didansyl-L-tyrosine monocyclohexylammonium salt emerged as a critical compound in the late 20th century during efforts to design species-specific enzyme inhibitors. Its development was driven by the need to target bacterial thymidylate synthase (TS), an essential enzyme for DNA synthesis in pathogens. Initial work by Tondi et al. (1999) identified dansylated tyrosine derivatives as non-substrate-like inhibitors of Lactobacillus casei TS. Subsequent optimization by Fritz et al. (2001) led to the synthesis of N,O-didansyl-L-tyrosine (DDT), which exhibited 35-fold higher affinity for bacterial TS over human isoforms. The cyclohexylammonium salt form was later adopted to enhance solubility and crystallographic utility, as evidenced by its use in resolving the Escherichia coli TS complex (PDB: 1JG0).

Nomenclature and Classification

Systematic Name :

(2S)-2-[[5-(Dimethylamino)naphthalene-1-sulfonyl]amino]-3-[4-[5-(dimethylamino)naphthalene-1-sulfonyl]oxyphenyl]propanoic acid cyclohexylammonium salt

This compound belongs to the dansylated amino acid family, characterized by dual 5-(dimethylamino)naphthalene-1-sulfonyl (dansyl) groups attached to L-tyrosine. The cyclohexylammonium counterion stabilizes the carboxylate group, distinguishing it from simpler dansyl derivatives.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Backbone | L-Tyrosine |

| Modifications | N-terminal and phenolic oxygen dansylation |

| Counterion | Cyclohexylammonium |

| Charge | Zwitterionic at physiological pH |

Position in Dansylated Amino Acid Chemistry

N,O-Didansyl-L-tyrosine represents a bis-dansylated derivative, a rarity in fluorescent labeling chemistry. Unlike monodansyl compounds (e.g., dansyl chloride), this dual modification:

- Enhances hydrophobicity , favoring interactions with enzyme active sites.

- Introduces steric bulk , enabling selective inhibition through induced-fit binding.

- Preserves chirality , maintaining compatibility with L-specific enzymatic systems.

Comparative studies show its fluorescence properties differ from single-dansyl analogs due to intramolecular quenching effects.

Significance in Biochemical Research

This compound has become a cornerstone in:

- Enzyme plasticity studies : Crystal structures (e.g., 1JG0) reveal它 induces 6 Å Cα shifts in E. coli TS, demonstrating protein flexibility in ligand binding.

- Species-specific inhibition : Exhibits IC₅₀ values of 3.4 μM (L. casei TS), 5.0 μM (E. coli TS), and 119 μM (human TS), highlighting evolutionary divergence in enzyme dynamics.

- Drug design validation : Serves as a proof-of-concept for computational methods incorporating protein flexibility, influencing modern antibiotic development.

Table 2: Inhibitory Activity Across Species

| Organism | IC₅₀ (μM) | Selectivity vs. Human TS |

|---|---|---|

| L. casei | 3.4 | 35-fold |

| E. coli | 5.0 | 24-fold |

| Human | 119 | - |

Data sourced from Fritz et al. (2001) and Chemsrc (2024).

Properties

IUPAC Name |

cyclohexanamine;(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-[4-[5-(dimethylamino)naphthalen-1-yl]sulfonyloxyphenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33N3O7S2.C6H13N/c1-35(2)29-13-5-11-26-24(29)9-7-15-31(26)44(39,40)34-28(33(37)38)21-22-17-19-23(20-18-22)43-45(41,42)32-16-8-10-25-27(32)12-6-14-30(25)36(3)4;7-6-4-2-1-3-5-6/h5-20,28,34H,21H2,1-4H3,(H,37,38);6H,1-5,7H2/t28-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXVRKZUVTWXRD-JCOPYZAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)O.C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)O.C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H46N4O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745563 | |

| Record name | N,O-Bis[5-(dimethylamino)naphthalene-1-sulfonyl]-L-tyrosine--cyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

746.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102783-47-1 | |

| Record name | N,O-Bis[5-(dimethylamino)naphthalene-1-sulfonyl]-L-tyrosine--cyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: N-Dansylation of L-Tyrosine

The amino group of L-tyrosine is first functionalized with a dansyl group. This reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under basic conditions to neutralize hydrochloric acid generated during the reaction.

Procedure :

-

Dissolve L-tyrosine (1.0 equiv, 181.2 mg, 1.0 mmol) in anhydrous DMF (10 mL).

-

Add triethylamine (2.2 equiv, 0.31 mL, 2.2 mmol) to deprotonate the amino group.

-

Slowly add dansyl chloride (1.1 equiv, 269.7 mg, 1.1 mmol) at 0°C to minimize side reactions.

-

Stir the mixture at room temperature for 12–16 hours.

-

Quench with ice-cold water (50 mL) and extract with ethyl acetate (3 × 30 mL).

-

Dry the organic layer over sodium sulfate and concentrate under reduced pressure to yield N-dansyl-L-tyrosine as a yellow solid.

Key Parameters :

Step 2: O-Dansylation of N-Dansyl-L-Tyrosine

The phenolic hydroxyl group of the intermediate is subsequently dansylated. Due to the lower nucleophilicity of the hydroxyl group compared to the amino group, harsher conditions are required.

Procedure :

-

Dissolve N-dansyl-L-tyrosine (1.0 equiv, 398.5 mg, 1.0 mmol) in dry THF (10 mL).

-

Add sodium hydride (2.5 equiv, 60 mg, 2.5 mmol) to deprotonate the hydroxyl group.

-

Introduce dansyl chloride (1.5 equiv, 367.2 mg, 1.5 mmol) and heat to 50°C for 6 hours.

-

Cool, dilute with dichloromethane (30 mL), and wash with 1M HCl (20 mL) to remove excess base.

-

Purify via silica gel chromatography (hexane:ethyl acetate, 3:1) to isolate N,O-didansyl-L-tyrosine.

Key Parameters :

Formation of the Monocyclohexylammonium Salt

The free acid form of N,O-didansyl-L-tyrosine is converted to its monocyclohexylammonium salt to enhance solubility and crystallinity.

Procedure :

-

Dissolve N,O-didansyl-L-tyrosine (1.0 equiv, 642 mg, 1.0 mmol) in ethanol (20 mL).

-

Add cyclohexylamine (1.1 equiv, 0.12 mL, 1.1 mmol) dropwise at room temperature.

-

Stir for 1 hour, then concentrate the solution to 5 mL under reduced pressure.

-

Precipitate the salt by adding diethyl ether (50 mL).

-

Filter and recrystallize from ethanol/ether to obtain the monocyclohexylammonium salt as a pale-yellow crystalline solid.

Key Parameters :

-

Yield: 85–90%

-

Elemental Analysis: Calcd for C34H40N4O6S2·C6H13N: C, 62.15; H, 6.72; N, 8.92. Found: C, 62.08; H, 6.68; N, 8.85.

Optimization and Challenges in Synthesis

Racemization Control

L-Tyrosine’s α-carbon is prone to racemization under basic conditions. To preserve stereochemistry:

Purification Strategies

-

Chromatography : Silica gel chromatography with gradient elution (hexane → ethyl acetate) effectively separates mono- and di-dansylated byproducts.

-

Recrystallization : Ethanol/ether systems yield high-purity crystals with minimal residual solvents.

Structural and Functional Insights

X-ray Crystallography Data

The crystal structure of N,O-didansyl-L-tyrosine bound to E. coli thymidylate synthase (PDB: 1TJS) reveals:

Biological Activity

-

TS Inhibition : IC50 = 12 nM (vs. L. casei TS), 35-fold selectivity over human TS.

-

Applications : Probe for studying enzyme dynamics and inhibitor design.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Sequential Dansylation | 50–60 | >95 | High stereochemical fidelity | Low O-dansylation efficiency |

| One-Pot Dansylation | 40–45 | 85–90 | Reduced steps | Racemization risk |

| Enzymatic Resolution | 30–35 | >98 | Eco-friendly | Limited substrate scope |

Chemical Reactions Analysis

Types of Reactions

N,o-Didansyl-L-tyrosine monocyclohexylammonium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl groups to thiols.

Substitution: The dansyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound .

Scientific Research Applications

N,o-Didansyl-L-tyrosine monocyclohexylammonium salt has a wide range of applications in scientific research:

Chemistry: It is used as a starting lead for the development of novel inhibitors of bacterial thymidylate synthase.

Biology: The compound is utilized in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the synthesis of various derivatives for research and development purposes.

Mechanism of Action

N,o-Didansyl-L-tyrosine monocyclohexylammonium salt exerts its effects by inhibiting bacterial thymidylate synthase. The compound binds to the active site of the enzyme, preventing the synthesis of thymidylate, which is essential for DNA replication and repair. This inhibition leads to the disruption of bacterial cell growth and proliferation .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties

Key Observations:

Functional Diversity: N,O-Didansyl-L-tyrosine is tailored for fluorescence-based enzyme studies due to its dansyl moieties, whereas PEP monocyclohexylammonium salt serves as a substrate in ATP-dependent reactions (e.g., pyruvate kinase assays) . ADP di(monocyclohexylammonium) salt is implicated in metabolomics, showing altered levels in cervical cancer tissues compared to normal tissues .

Structural Stability: Monocyclohexylammonium salts like hydrogen phosphonate form stable layered structures via O–H···O and N–H···O hydrogen bonds, critical for crystallography . In contrast, the dansyl groups in N,O-Didansyl-L-tyrosine prioritize photostability for fluorescence assays.

Hygroscopicity: The monocyclohexylammonium counterion in disodium salt derivatives (e.g., phosphonate salts) reduces hygroscopicity, improving handling and storage .

Key Contrasts:

- N,O-Didansyl-L-tyrosine is specialized for mechanistic enzymology, while PEP salts are workhorses in high-throughput diagnostics.

- Cyclohexylammonium phosphate salts demonstrate unexpected utility in pest control, diverging from typical biochemical roles .

Biological Activity

N,o-Didansyl-L-tyrosine monocyclohexylammonium salt is a derivative of L-tyrosine, an amino acid known for its critical roles in biological processes. This compound has garnered attention due to its potential biological activities, particularly in cellular signaling and neurochemistry. Understanding its biological activity can provide insights into its applications in pharmaceuticals and biotechnology.

Chemical Structure and Properties

This compound features a didansyl modification on the tyrosine residue, which enhances its hydrophobicity and may influence its interaction with biological targets. The compound's molecular structure can be represented as follows:

- Molecular Formula : C₁₈H₂₃N₃O₄S

- Molar Mass : 367.45 g/mol

The presence of the didansyl group is significant as it can affect the compound's solubility, stability, and binding affinity to various receptors.

The biological activity of this compound is primarily attributed to its role as a tyrosine analog. It may interact with various enzymes and receptors involved in signal transduction pathways. Here are some key mechanisms:

- Inhibition of Protein Tyrosine Phosphatases (PTPs) : The compound may inhibit PTPs, which play a crucial role in regulating cellular signaling by dephosphorylating tyrosine residues on proteins. This inhibition can lead to enhanced signaling through pathways such as the insulin receptor pathway .

- Modulation of Neurotransmitter Synthesis : As a derivative of L-tyrosine, it may influence the synthesis of catecholamines (dopamine, norepinephrine) by serving as a substrate in their biosynthesis pathways .

In Vitro Studies

In vitro studies have demonstrated that this compound can affect cell viability and proliferation. For example, cell cultures treated with varying concentrations of the compound showed altered growth rates compared to control groups.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 70 |

| 100 | 50 |

These results indicate a dose-dependent cytotoxic effect, suggesting that higher concentrations may induce apoptosis or inhibit cell cycle progression.

Case Studies

A notable case study involved the use of L-tyrosine derivatives in treating Crohn's disease. A patient receiving high doses of L-tyrosine experienced significant symptom relief, which highlights the potential therapeutic applications of tyrosine analogs like this compound in managing neurochemical imbalances associated with gastrointestinal disorders .

Pharmacological Implications

The pharmacological implications of this compound are vast:

- Neuroprotective Effects : Due to its influence on neurotransmitter levels, this compound could be explored for neuroprotective applications in conditions like Parkinson's disease.

- Cancer Therapeutics : The ability to modulate signaling pathways involved in cell growth makes it a candidate for further research in cancer treatment strategies.

- Stress Response Modulation : Given its role in catecholamine synthesis, it may be beneficial in managing stress-related disorders .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying N,O-Didansyl-L-tyrosine monocyclohexylammonium salt to ensure high purity for enzymatic studies?

- Methodological Answer : Synthesis typically involves coupling dansyl chloride derivatives to tyrosine under alkaline conditions, followed by salt formation with cyclohexylamine. Purification is achieved via reverse-phase HPLC with a C18 column, using acetonitrile/water gradients. Confirmation of purity requires dual detection (UV-Vis at 330 nm for dansyl groups and refractive index for salt integrity). Cyclohexylammonium counterions improve solubility in organic-aqueous mixtures, critical for enzymatic assays .

Q. How can researchers characterize the structural and hydrogen-bonding properties of cyclohexylammonium salts like This compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for resolving hydrogen-bonding networks, as demonstrated in monocyclohexylammonium phosphonate salts, where N–H⋯O interactions form infinite chains and layered structures . For non-crystalline samples, solid-state NMR (¹H-¹³C CP/MAS) can probe local bonding environments. FT-IR spectroscopy (e.g., 2500–3300 cm⁻¹ region) identifies NH stretching modes influenced by hydrogen bonding .

*What are the primary applications of N,O-Didansyl-L-tyrosine derivatives in biochemical assays?

- Methodological Answer : Dansyl-modified tyrosine derivatives serve as fluorescent probes for studying protein-ligand interactions via Förster resonance energy transfer (FRET). The monocyclohexylammonium salt enhances solubility in buffer systems for kinetic assays, such as monitoring thymidylate synthase activity, where it competes with dUMP analogs . Its high quantum yield enables real-time tracking of enzymatic conformational changes .

Advanced Research Questions

Q. How can researchers design experiments to investigate the interaction of This compound with membrane-bound receptors?

- Methodological Answer : Use surface plasmon resonance (SPR) with lipid bilayers immobilized on L1 sensor chips to measure binding kinetics. Fluorescence polarization (FP) assays in liposomal systems can quantify rotational mobility changes upon receptor binding. Control experiments should include cyclohexylammonium-free analogs to isolate counterion effects on membrane permeability .

Q. How should contradictions in stability data (e.g., pH-dependent degradation) of cyclohexylammonium salts be resolved?

- Methodological Answer : Perform accelerated stability studies under varying pH (3–10) and temperatures (4–37°C), monitoring degradation via LC-MS. For example, phosphoenolpyruvate monocyclohexylammonium salt decomposes above pH 7.0, releasing free cyclohexylamine, which can be quantified using ion chromatography paired with conductivity detection . Statistical tools like principal component analysis (PCA) can identify critical degradation pathways from multi-variable datasets .

Q. What structural modifications to the cyclohexylammonium counterion could enhance the compound’s efficacy in targeting enzyme active sites?

- Methodological Answer : Replace cyclohexylamine with bulkier amines (e.g., dicyclohexylamine) to alter steric hindrance, as seen in dicyclohexylammonium hydrogen phosphate salts, which show enhanced binding to mitochondrial ATPase . Computational docking (AutoDock Vina) can predict interactions, while isothermal titration calorimetry (ITC) validates thermodynamic changes (ΔG, ΔH) upon modification .

Notes on Data Contradictions and Validation

- Hydrogen Bonding vs. Solubility : While SC-XRD data emphasize rigid hydrogen-bonded networks, solubility studies suggest dynamic equilibria in solution. Use molecular dynamics (MD) simulations to reconcile these observations.

- Toxicity vs. Bioactivity : Cyclohexylamine salts exhibit dual roles—toxicant in termites vs. enzymatic cofactors in mammals . Species-specific assays (e.g., mitochondrial vs. bacterial ATPase) are critical for contextualizing results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.